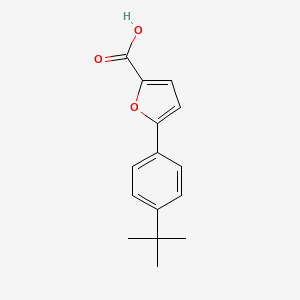

5-(4-Tert-butylphenyl)furan-2-carboxylic acid

Description

Properties

IUPAC Name |

5-(4-tert-butylphenyl)furan-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O3/c1-15(2,3)11-6-4-10(5-7-11)12-8-9-13(18-12)14(16)17/h4-9H,1-3H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNNNCGUYJYUOCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=CC=C(O2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115933-44-3 | |

| Record name | 5-(4-tert-butylphenyl)furan-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Tert-butylphenyl)furan-2-carboxylic acid typically involves the reaction of 4-tert-butylbenzaldehyde with furan-2-carboxylic acid under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using automated reactors and continuous flow systems. The use of high-purity reagents and stringent control of reaction conditions ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(4-Tert-butylphenyl)furan-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The tert-butylphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Furan-2,5-dicarboxylic acid.

Reduction: 5-(4-Tert-butylphenyl)furan-2-methanol.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

5-(4-Tert-butylphenyl)furan-2-carboxylic acid has shown potential in the development of therapeutic agents. Its structure allows for modifications that can enhance biological activity against various diseases.

Antiviral Activity

Recent studies have explored its efficacy as an inhibitor of viral proteases, particularly in the context of SARS-CoV-2. The compound was synthesized and evaluated for its inhibitory effects, demonstrating submicromolar activity against the viral protease, indicating its potential as a lead compound for antiviral drug development .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties, particularly against mycobacterial species. Research indicates that derivatives of furan-2-carboxylic acids can influence iron acquisition mechanisms in bacteria, which is crucial for their survival and proliferation .

Materials Science

The stability and chemical properties of this compound make it suitable for use in materials science, particularly as a stabilizer in polymers.

Polymer Stabilization

This compound can act as a light stabilizer in organic polymers, enhancing their durability and resistance to degradation under UV exposure. Its effectiveness compared to other stabilizers has been documented, showing superior performance in maintaining polymer integrity over time .

| Stabilizer | Performance |

|---|---|

| This compound | High |

| Conventional UV stabilizers | Moderate |

Organic Synthesis

This compound serves as a key intermediate in organic synthesis, allowing for the construction of more complex molecules.

Synthesis of Derivatives

The compound can be utilized in various synthetic pathways to produce derivatives with enhanced properties. For instance, it can undergo reactions such as esterification or amidation to yield compounds with specific functionalities tailored for particular applications .

Case Study: Antiviral Compound Development

In a study focused on developing antiviral agents, this compound was modified to improve its binding affinity to viral proteases. The resulting derivatives were tested using isothermal titration calorimetry, revealing significant insights into their binding kinetics and thermodynamics .

Case Study: Polymer Stability Testing

A comparative analysis was conducted on different light stabilizers, including this compound, within polyolefin matrices. The study demonstrated that the inclusion of this compound significantly reduced photodegradation rates compared to conventional stabilizers .

Mechanism of Action

The mechanism of action of 5-(4-Tert-butylphenyl)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, affecting their function. The tert-butylphenyl group can interact with hydrophobic regions of proteins, influencing their activity. The furan ring can participate in π-π interactions with aromatic residues in proteins, modulating their function.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The tert-butyl group distinguishes this compound from other phenyl-furan derivatives. Below is a comparative analysis of key analogs:

Key Observations :

- Electron-Donating vs. Withdrawing Groups: The tert-butyl group (-C(CH₃)₃) is strongly electron-donating, which increases the electron density of the phenyl ring. This contrasts with nitro (-NO₂) or halogen (-Br, -Cl) substituents, which are electron-withdrawing and may enhance reactivity in electrophilic substitutions .

- Synthetic Accessibility : Most analogs are synthesized via Suzuki-Miyaura cross-coupling of boronic acids with methyl 5-bromofuran-2-carboxylate, followed by ester hydrolysis .

Structural and Spectroscopic Data

NMR and MS Trends :

- ¹H NMR : The tert-butyl group’s singlet at δ ~1.3 ppm (9H) is characteristic. Aromatic protons in the furan and phenyl rings typically resonate between δ 6.5–8.0 ppm, with shifts influenced by substituent electronic effects .

- HRMS : The molecular ion [M-H]⁻ for the tert-butyl derivative is observed at m/z 243.10266, aligning with its molecular formula .

Biological Activity

5-(4-Tert-butylphenyl)furan-2-carboxylic acid is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, structure-activity relationships, and various biological effects, particularly focusing on its antiviral and antibacterial properties.

- Molecular Formula : C13H14O3

- Molecular Weight : 218.25 g/mol

- CAS Number : 115933-44-3

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves the functionalization of furan derivatives. The presence of the tert-butyl group is crucial as it enhances the lipophilicity and stability of the compound, potentially influencing its biological activity.

Table 1: Structure-Activity Relationship Data

| Compound | Substituent | IC50 (μM) | Biological Activity |

|---|---|---|---|

| 1 | None | >50 | Inactive |

| 2 | Tert-butyl | 5.0 | Moderate antiviral |

| 3 | Methyl | 14.6 | Lower activity |

| 4 | Ethyl | 2.1 | High activity |

Antiviral Activity

Recent studies have demonstrated that derivatives of furan compounds, including this compound, exhibit antiviral properties against various viruses. For instance, in a study assessing inhibitors of Zika virus protease, compounds with similar structural features showed IC50 values ranging from 1.3 to 11 μM, indicating promising antiviral efficacy .

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. Research indicates that certain furan derivatives can inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values for these compounds ranged from 3.12 to 12.5 μg/mL, positioning them as potential candidates for developing new antibacterial agents .

Case Studies and Research Findings

- Antiviral Efficacy Against Zika Virus :

- Antibacterial Screening :

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 5-(4-tert-butylphenyl)furan-2-carboxylic acid, and how do reaction conditions impact yield?

- Methodological Answer : Synthesis typically involves coupling reactions between furan-2-carboxylic acid derivatives and tert-butyl-substituted aryl halides. Base selection (e.g., NaOH or K₂CO₃) significantly affects reaction efficiency, with polar aprotic solvents like DMF enhancing nucleophilic substitution. Purification via recrystallization or column chromatography is critical for achieving >95% purity. Reaction temperatures above 80°C may improve kinetics but risk side reactions .

Q. Which analytical techniques are most effective for confirming the structural identity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves aromatic protons and tert-butyl group signals. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity. Infrared (IR) spectroscopy confirms carboxylic acid functional groups. Computational validation using PubChem-derived SMILES or InChI codes adds cross-referential certainty .

Q. What safety protocols are recommended given incomplete toxicity data for this compound?

- Methodological Answer : Treat the compound as potentially hazardous due to uncharacterized toxicity. Use fume hoods, nitrile gloves, and lab coats. Implement tiered risk assessments: (1) in vitro cytotoxicity assays (e.g., MTT on HEK293 cells), (2) predictive toxicology models (e.g., EPA DSSTox), and (3) environmental mobility studies to assess soil/water contamination risks .

Advanced Research Questions

Q. How can computational modeling optimize novel reaction pathways for derivatives of this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and intermediate stability. Coupling with cheminformatics tools (e.g., ICReDD’s reaction path search) narrows experimental conditions. For example, simulating tert-butyl group steric effects on furan ring reactivity can guide regioselective functionalization .

Q. What strategies resolve contradictions between experimental and theoretical data on the compound’s stability?

- Methodological Answer : Discrepancies in thermal stability predictions (e.g., DSC vs. computational thermochemistry) require multi-method validation: (1) replicate experiments under inert atmospheres, (2) apply Arrhenius kinetics to degradation studies, and (3) refine computational models using experimental activation energies .

Q. How does the tert-butyl substituent influence physicochemical properties and biological activity?

- Methodological Answer : The tert-butyl group enhances lipophilicity (logP ↑), improving membrane permeability but reducing aqueous solubility. Structure-Activity Relationship (SAR) studies on analogs (e.g., 5-tert-butyl-3-methyl-furan-2-carboxylic acid) reveal that steric bulk at the para position decreases enzymatic binding affinity in AMPA receptor antagonists, guiding medicinal chemistry optimizations .

Q. What methodologies improve yield during scaled synthesis while maintaining purity?

- Methodological Answer : Process intensification via flow chemistry reduces side reactions. Key parameters: (1) solvent selection (switch from DMF to THF for easier recycling), (2) catalyst immobilization (e.g., Pd/C on silica), and (3) in-line HPLC monitoring for real-time purity adjustments. Industrial recrystallization protocols using ethanol/water mixtures achieve consistent crystal morphology .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s bioaccumulation potential?

- Methodological Answer : Discrepancies arise from varying test models (e.g., fish vs. mammalian assays). Standardize assessments using OECD Guidelines 305 (bioaccumulation in fish) and compare with quantitative structure-property relationship (QSPR) predictions. Cross-validate with in silico tools like ECOSAR to reconcile differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.